Esculentoside Q
CAS No.: 139163-19-2
Cat. No.: VC1700861
Molecular Formula: C47H74O21
Molecular Weight: 975.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139163-19-2 |
---|---|
Molecular Formula | C47H74O21 |
Molecular Weight | 975.1 g/mol |
IUPAC Name | 10-[4-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
Standard InChI | InChI=1S/C47H74O21/c1-42(40(59)60)10-12-47(41(61)62)13-11-45(4)20(21(47)14-42)6-7-27-43(2)15-22(51)36(44(3,19-50)26(43)8-9-46(27,45)5)68-39-34(58)35(30(54)24(17-49)65-39)67-37-32(56)29(53)25(18-63-37)66-38-33(57)31(55)28(52)23(16-48)64-38/h6,21-39,48-58H,7-19H2,1-5H3,(H,59,60)(H,61,62) |
Standard InChI Key | DQEHJIYKDAIEDH-UHFFFAOYSA-N |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Chemical Classification and Structure
Esculentoside Q, like other esculentosides, is classified as a triterpenoid saponin. Saponins are glycosides characterized by their soap-like foaming properties in aqueous solutions, resulting from the combination of hydrophilic glycoside chains and hydrophobic triterpene derivatives (sapogenins).
While the complete structural elucidation of Esculentoside Q specifically is limited in current literature, its structure likely follows the general pattern of other esculentosides, consisting of:
-
A triterpene aglycone skeleton (likely oleanane-type)
-
Glycosidic moieties attached at specific positions
-
Various functional groups (hydroxyl, carboxyl, etc.) contributing to its biological activities
Physical and Chemical Properties
The physical and chemical properties of Esculentoside Q can be inferred from studies of related esculentosides:
-
Appearance: Likely a white to off-white amorphous powder
-
Solubility: Probably soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO), with limited solubility in water
-
Stability: Generally stable under normal storage conditions
As with other saponins, Esculentoside Q likely undergoes various chemical reactions, including:
-
Oxidation: Formation of oxidized derivatives
-
Reduction: Modification of functional groups
-
Substitution: Introduction of new functional groups
Isolation and Extraction Methods
The isolation and extraction methods for esculentosides generally follow similar procedures, which can be applied to Esculentoside Q:
-
Plant material acquisition: Harvesting and drying of Phytolacca plant parts, particularly roots
-
Initial extraction: Using solvents such as methanol or ethanol
-
Fractionation: Through methods like solvent partitioning (often using n-butanol)
-
Purification: Using column chromatography techniques
-
Final isolation: Through high-performance liquid chromatography (HPLC)
The complex nature of saponin mixtures makes isolation challenging, which partly explains the limited specific research on individual compounds like Esculentoside Q. As noted by Garai et al., "The diversity of structural features, the challenges of isolation because of their occurrence as complex mixtures" presents significant hurdles in esculentoside research .
Cancer Cell Line | IC50 (μM) for EsA | Effect on Colony Formation | Migration Reduction (%) |
---|---|---|---|
HT-29 | 16 | 59% inhibition at 24 μM | 45% |
HCT-116 | 20 | Significant reduction | Not specified |
SW620 | 24 | Not specified | Not specified |
Effects on Gastrointestinal Function
Esculentosides have shown promise in addressing gastrointestinal disorders. For instance, Esculentoside A has demonstrated efficacy in alleviating ulcerative colitis (UC):
-
Reduction of intestinal inflammation
-
Improvement of intestinal motility
-
Modulation of the enteric nervous system (ENS)
Research has indicated that "EsA, a saponin extracted from the roots of Phytolacca esculenta, has antioxidative and anti-inflammatory effects against various diseases" .
Comparative Analysis of Esculentosides
To better understand Esculentoside Q's position within the esculentoside family, a comparative analysis of different esculentosides provides valuable context.
Structural Comparison
The various esculentosides differ in their specific functional groups and glycosidic compositions:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Esculentoside A | C42H66O16 | 827.0 | Glucopyranosyl-xylopyranosyl moiety |
Esculentoside C | C42H66O15 | 811.0 | Modified glycosidic chain |
Esculentoside D | C37H58O12 | 694.8 | Single glycosidic attachment |
Esculentoside E | C35H54O11 | 650.8 | Hydroxylated aglycone |
Esculentoside O | C35H54O10 | 634.8 | Xylopyranosyl moiety |
Esculentoside S | C42H66O16 | 827.0 | Similar to EsA with modified glycosidation |
Biological Activity Comparison
Different esculentosides exhibit varying biological activities, although there is significant overlap:
Compound | Anti-inflammatory | Antioxidant | Anticancer | Hepatoprotective | Antiviral |
---|---|---|---|---|---|
Esculentoside A | Strong | Strong | Moderate | Strong | Moderate |
Esculentoside D | Moderate | Moderate | Weak | Moderate | Not reported |
Esculentoside E | Moderate | Moderate | Not reported | Weak | Not reported |
Esculentoside O | Weak | Weak | Not reported | Not reported | Not reported |
Research Status and Future Perspectives
Current Research Limitations
Research specifically on Esculentoside Q remains limited, with several factors contributing to this gap:
-
Challenges in isolation and purification of individual esculentosides
-
Complexity of saponin mixtures in plant extracts
-
Greater research focus on Esculentoside A due to its abundance and demonstrated efficacy
Future Research Directions
Future research on Esculentoside Q should focus on:
-
Comprehensive structural elucidation using advanced spectroscopic techniques
-
Detailed pharmacokinetic and pharmacodynamic studies
-
Investigation of specific molecular targets and signaling pathways
-
Comparative efficacy studies against other esculentosides
-
Development of semi-synthetic derivatives with enhanced bioavailability and efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume